3,8-Di(thiophen-2-yl)-1,10-phenanthroline
Overview
Description
“3,8-Di(thiophen-2-yl)-1,10-phenanthroline” is a chemical compound with the molecular formula C20H12N2S2 . It’s used in functional materials research .
Molecular Structure Analysis
The molecular weight of “3,8-Di(thiophen-2-yl)-1,10-phenanthroline” is 344.45268 . The InChI code is 1S/C20H12N2S2/c1-3-17 (23-7-1)15-9-13-5-6-14-10-16 (18-4-2-8-24-18)12-22-20 (14)19 (13)21-11-15/h1-12H .
Physical And Chemical Properties Analysis
The exact mass of “3,8-Di(thiophen-2-yl)-1,10-phenanthroline” is 344.04419074 g/mol . The topological polar surface area is 82.3 Ų .
Scientific Research Applications
Molecular Conformations and Spectral Properties
Research has explored the synthesis and characterization of transition metal complexes with 3,8-di(thiophen-2-yl)-1,10-phenanthroline ligands, demonstrating variations in molecular configurations and spectral properties. These studies reveal the potential of such complexes in fluorescence applications, highlighted by the strong emission of zinc(II) complexes due to their full d10 electronic configuration (Hu et al., 2010).
Electropolymerization and Semiconductor Applications
Another study details the synthesis of ruthenium(II) complexes containing substituted 1,10-phenanthroline ligands, including 3,8-di(thiophen-2-yl)-1,10-phenanthroline. The electropolymerization of these complexes demonstrates their utility in forming oligothiophene semiconductor polymers, indicating potential applications in electronic devices (Huang et al., 2009).
Ion Sensing Phenomena
Research into conjugated oligomers containing 1,10-phenanthroline and oligo-alkylthiophene has shown significant ion-sensing properties. These oligomers exhibit high thermal stability and varied color responses to different metal ions, suggesting applications in ion detection and sensor technology (Wu et al., 2008).
Fluorescent Chemosensors for Zn2+
A specific 1,10-phenanthroline derivative has been synthesized for the enhancement of fluorescence emission upon Zn2+ complexation, showing potential for applications in living systems studies due to its high selectivity and low detection limit for Zn2+ (Zhang et al., 2012).
Configurational and Anionic Effects in Metal Complexes
Studies on the configurational and anionic effects in cadmium(II) and zinc(II) complexes with 3,8-dithiophen and 3,8-di-3-methylthiophen substituted 1,10-phenanthroline ligands offer insights into the influence of substituents and anions on molecular architecture, contributing to the understanding of molecular design in coordination chemistry (Hu et al., 2013).
Safety And Hazards
properties
IUPAC Name |
3,8-dithiophen-2-yl-1,10-phenanthroline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2S2/c1-3-17(23-7-1)15-9-13-5-6-14-10-16(18-4-2-8-24-18)12-22-20(14)19(13)21-11-15/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXODWQOXSIVDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN=C3C(=C2)C=CC4=CC(=CN=C43)C5=CC=CS5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743575 | |
Record name | 3,8-Di(thiophen-2-yl)-1,10-phenanthroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90743575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,8-Di(thiophen-2-yl)-1,10-phenanthroline | |
CAS RN |
753491-32-6 | |
Record name | 3,8-Di(thiophen-2-yl)-1,10-phenanthroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90743575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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